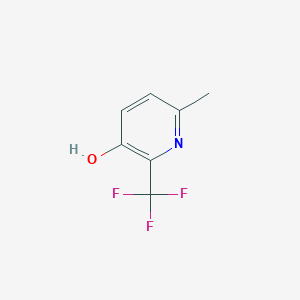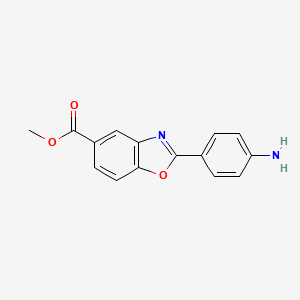
Methyl 3-(acetylamino)-5-(chloromethyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(acetylamino)-5-(chloromethyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an acetylamino group and a chloromethyl group attached to a benzene ring, with a methyl ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(acetylamino)-5-(chloromethyl)benzoate typically involves multiple steps. One common method starts with the chloromethylation of methyl benzoate, followed by acetylation of the amino group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled. The use of automated systems ensures consistent quality and efficiency in the production process.
化学反応の分析
Types of Reactions
Methyl 3-(acetylamino)-5-(chloromethyl)benzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups, leading to new derivatives.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, resulting in the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can react with the chloromethyl group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted benzoates.
科学的研究の応用
Methyl 3-(acetylamino)-5-(chloromethyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 3-(acetylamino)-5-(chloromethyl)benzoate involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with proteins, affecting their function. The chloromethyl group can participate in covalent bonding with nucleophilic sites on biomolecules, leading to changes in their activity.
類似化合物との比較
Similar Compounds
Methyl benzoate: A simpler ester with a benzene ring and a methyl ester group.
Methyl 3-(bromomethyl)benzoate: Similar structure but with a bromomethyl group instead of a chloromethyl group.
Methyl 3-(dodecyloxy)benzoate: Contains a long alkyl chain, making it more hydrophobic.
Uniqueness
Methyl 3-(acetylamino)-5-(chloromethyl)benzoate is unique due to the presence of both an acetylamino group and a chloromethyl group. This combination of functional groups provides distinct reactivity and potential for diverse applications in research and industry.
特性
分子式 |
C11H12ClNO3 |
|---|---|
分子量 |
241.67 g/mol |
IUPAC名 |
methyl 3-acetamido-5-(chloromethyl)benzoate |
InChI |
InChI=1S/C11H12ClNO3/c1-7(14)13-10-4-8(6-12)3-9(5-10)11(15)16-2/h3-5H,6H2,1-2H3,(H,13,14) |
InChIキー |
YUFLNKJXCHUHEZ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC(=CC(=C1)C(=O)OC)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![[4-(3-Ethoxypropylamino)phenyl]boronic acid](/img/structure/B13991954.png)
![4-[(E)-2-(4-Chlorophenyl)ethenyl]-6-methoxy-8-quinolinamine](/img/structure/B13991959.png)

![N-[2-(2-Naphthalenyl)-5-benzoxazolyl]acetamide](/img/structure/B13991981.png)


